(6-Thien-2-ylpyrid-3-yl)methanol
Overview
Description
“(6-Thien-2-ylpyrid-3-yl)methanol” is a chemical compound with the molecular formula C10H9NOS . It is also known by other names such as “6-thiophen-2-yl pyridin-3-yl methanol”, “3-pyridinemethanol,6-2-thienyl”, “2-thien-2-yl-5-hydroxymethylpyridine”, and "6-2-thienyl-3-pyridyl methan-1-ol" .
Molecular Structure Analysis
The molecular structure of “(6-Thien-2-ylpyrid-3-yl)methanol” can be represented by the SMILES notation: C1=CSC(=C1)C2=NC=C(C=C2)CO . This indicates that the molecule consists of a thiophene ring (C1=CSC=C1) and a pyridine ring (C2=NC=C(C=C2)CO) connected by a methanol group.Physical And Chemical Properties Analysis
The molecular weight of “(6-Thien-2-ylpyrid-3-yl)methanol” is approximately 191.25 g/mol . Other physical and chemical properties were not found in the web search results.Scientific Research Applications
Polymerization and Material Science
- Di(thien-2-yl) methanol and related compounds have been synthesized and oxidatively polymerized to yield quinoidal poly(di(thien-2-yl) methane), showing unique solubility and processability properties (Hoffmann et al., 2000).
Organic Synthesis
- N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, demonstrating their utility in organic synthesis (Torosyan et al., 2018).
- Metalation of bis(3-thiophen-2-ylpyrazol-1-yl)phenylmethane yields calcium complexes with unique stability and degradation properties, useful in inorganic and organometallic chemistry (Müller et al., 2015).
Spectroscopy and Quantum Chemistry
- The spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been studied, showing dual fluorescence in non-polar and polar protic/aprotic solvents, useful in fluorescence spectroscopy and quantum chemistry studies (Al-Ansari, 2016).
Solar Cell Technology
- Methanol treatment has been shown to significantly enhance the efficiency of thieno[3,4-b]-thiophene/benzodithiophene solar cells, indicating its potential in improving solar cell technologies (Zhou et al., 2013).
Molecular Dynamics and Membrane Studies
- Methanol is demonstrated to impact lipid dynamics significantly, affecting 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, a crucial aspect in biomembrane and proteolipid studies (Nguyen et al., 2019).
Catalysis and Chemical Reactions
- Nickel complexes with bidentate N,O-type ligands have been synthesized for use in ethylene oligomerization, showcasing the role of such compounds in catalytic processes (Kermagoret & Braunstein, 2008).
Nonlinear Optics
- Thienyl-substituted pyridinium salts have been synthesized and characterized for their second-order nonlinear optical properties, contributing to advancements in optical materials science (Li et al., 2012).
Safety And Hazards
“(6-Thien-2-ylpyrid-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(6-thiophen-2-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHQRPWNQRBQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572525 | |
Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Thien-2-ylpyrid-3-yl)methanol | |
CAS RN |
198078-57-8 | |
Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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